![molecular formula C8H10N4O B571704 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one CAS No. 124613-05-4](/img/structure/B571704.png)
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one
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Overview
Description
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pteridine family, which is a class of heterocyclic compounds that contain a pyrimidine ring fused with an imidazole ring.
Scientific Research Applications
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one has several potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where it can be used as a fluorescent probe to study the structure and function of proteins. This compound has a high quantum yield and can be easily incorporated into proteins without affecting their activity. It can also be used as a photoaffinity label to identify protein-protein interactions.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is not fully understood. However, it is known to bind to specific sites on proteins and alter their conformation. This can lead to changes in the activity of the protein and its interaction with other proteins.
Biochemical and Physiological Effects
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of nucleotides. It can also induce oxidative stress and apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one in lab experiments is its high quantum yield, which makes it an excellent fluorescent probe. It can also be easily incorporated into proteins without affecting their activity. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and activity.
Future Directions
There are several future directions for research on 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one. One of the most promising areas of research is in the development of new fluorescent probes and photoaffinity labels based on this compound. Another area of research is in the development of new drugs that target specific proteins and enzymes using 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one as a scaffold. Finally, this compound has potential applications in the field of nanotechnology, where it can be used to develop new materials with unique properties.
Conclusion
In conclusion, 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is a promising compound with several potential applications in scientific research. Its high quantum yield and ability to be incorporated into proteins make it an excellent fluorescent probe and photoaffinity label. Its ability to inhibit certain enzymes and induce oxidative stress and apoptosis in cancer cells make it a promising candidate for the development of new drugs. Finally, its potential applications in nanotechnology make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one involves the condensation of 2,4,5-triaminopyrimidine with 2,3,4,5-tetramethylpyrazine-1,4-dione. This reaction is carried out in the presence of a suitable catalyst under controlled conditions. The yield of the product can be improved by optimizing the reaction parameters such as temperature, pH, and reaction time.
properties
IUPAC Name |
2,7-dimethyl-6,7-dihydro-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h4H,3H2,1-2H3,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXBYSFGHNGLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C2C(=O)NC(=NC2=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668067 |
Source
|
Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124613-05-4 |
Source
|
Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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